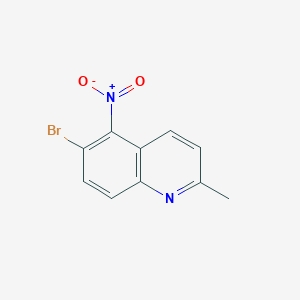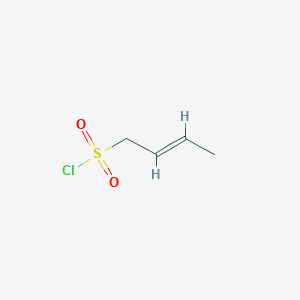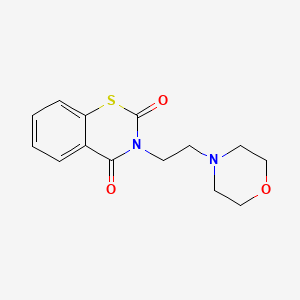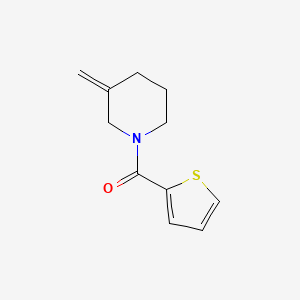![molecular formula C24H28N2O4 B2357680 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine CAS No. 68842-66-0](/img/structure/B2357680.png)
2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine is a synthetic organic compound known for its unique optical properties. It belongs to the class of squaraine dyes, which are characterized by their intense absorption in the visible region and high fluorescence quantum yields. This compound is particularly notable for its applications in organic electronics and photonics, including use in organic solar cells and fluorescent probes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine typically involves the condensation of squaric acid with 4-(diethylamino)-2-hydroxybenzaldehyde. The reaction is usually carried out in a solvent such as toluene or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactions are conducted in reactors with precise temperature control and efficient mixing. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the squaraine structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical assays and as a sensitizer in photochemical reactions.
Biology: Employed as a fluorescent probe for imaging and detecting biological molecules.
Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic solar cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine primarily involves its interaction with light. The compound absorbs light in the visible region, leading to electronic excitation. This excited state can then participate in various photophysical and photochemical processes. In biological applications, the compound can bind to specific molecular targets, allowing for fluorescence-based detection and imaging.
Comparaison Avec Des Composés Similaires
- 2,4-Bis[4-(dimethylamino)-2-hydroxyphenyl]squaraine
- 2,4-Bis[4-(diethylamino)-2-methoxyphenyl]squaraine
- 2,4-Bis[4-(diethylamino)-2-aminophenyl]squaraine
Comparison: Compared to its analogs, 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine exhibits unique optical properties, such as a higher fluorescence quantum yield and better stability under light exposure. These characteristics make it particularly suitable for applications in organic electronics and photonics.
Propriétés
Numéro CAS |
68842-66-0 |
|---|---|
Formule moléculaire |
C24H28N2O4 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(6E)-3-(diethylamino)-6-[3-[4-(diethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C24H28N2O4/c1-5-25(6-2)15-9-11-17(19(27)13-15)21-23(29)22(24(21)30)18-12-10-16(14-20(18)28)26(7-3)8-4/h9-14,27,29H,5-8H2,1-4H3/b22-18+ |
Clé InChI |
ODWFNEITXILTAS-RELWKKBWSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2=C(C(=C3C=CC(=CC3=O)N(CC)CC)C2=O)O)O |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)C2=C(/C(=C\3/C=CC(=CC3=O)N(CC)CC)/C2=O)O)O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C2=C(C(=C3C=CC(=CC3=O)N(CC)CC)C2=O)O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)

![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)
![2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2357604.png)
![4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2357605.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)
![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)


![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2357616.png)
![2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2357617.png)


![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)
